N-(3-CHLORO-4-FLUOROPHENYL)-N''-(3,5-DIMETHOXYBENZOYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
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Overview
Description
“N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a complex aromatic structure, which includes chlorinated, fluorinated, and methoxylated phenyl rings, as well as a pyrimidinyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the guanidine core: This step involves the reaction of an amine with a cyanamide or a similar reagent to form the guanidine group.
Attachment of the aromatic groups: The aromatic groups, such as the 3-chloro-4-fluorophenyl and 3,5-dimethoxybenzoyl groups, are introduced through nucleophilic substitution or coupling reactions.
Introduction of the pyrimidinyl group: The pyrimidinyl group is typically introduced through a condensation reaction with a suitable pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
“N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups, such as alkyl or halogen substituents.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups and aromatic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” include other guanidine derivatives with aromatic substituents, such as:
- N-(3-Chlorophenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
- N-(4-Fluorophenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
- N-(3,5-Dimethoxyphenyl)-N’‘-(3,5-dimethoxybenzoyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine
Uniqueness
The uniqueness of “N-(3-CHLORO-4-FLUOROPHENYL)-N’‘-(3,5-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” lies in its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.
Properties
IUPAC Name |
N-[(E)-N-(3-chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O3/c1-12-7-13(2)26-21(25-12)29-22(27-15-5-6-19(24)18(23)10-15)28-20(30)14-8-16(31-3)11-17(9-14)32-4/h5-11H,1-4H3,(H2,25,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRBNSUMNQJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)F)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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